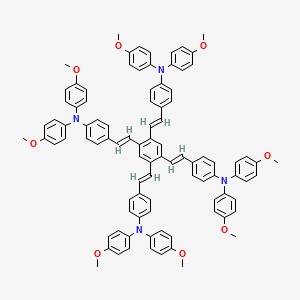
4,4',4'',4'''-((1E,1'E,1''E,1'''E)-benzene-1,2,4,5-tetrayltetrakis(ethene-2,1-diyl))tetrakis(N,N-bis(4-methoxyphenyl)aniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’‘,4’‘’-((1E,1’E,1’‘E,1’''E)-benzene-1,2,4,5-tetrayltetrakis(ethene-2,1-diyl))tetrakis(N,N-bis(4-methoxyphenyl)aniline) is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’-((1E,1’E,1’‘E,1’''E)-benzene-1,2,4,5-tetrayltetrakis(ethene-2,1-diyl))tetrakis(N,N-bis(4-methoxyphenyl)aniline) typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include benzene derivatives, ethene, and N,N-bis(4-methoxyphenyl)aniline. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields. The final product is then purified using techniques such as crystallization or chromatography to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 4,4’,4’‘,4’‘’-((1E,1’E,1’‘E,1’''E)-benzene-1,2,4,5-tetrayltetrakis(ethene-2,1-diyl))tetrakis(N,N-bis(4-methoxyphenyl)aniline) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions are carefully controlled to ensure the desired transformations occur without compromising the compound’s integrity .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in halogenated or alkylated products .
Scientific Research Applications
4,4’,4’‘,4’‘’-((1E,1’E,1’‘E,1’''E)-benzene-1,2,4,5-tetrayltetrakis(ethene-2,1-diyl))tetrakis(N,N-bis(4-methoxyphenyl)aniline) has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying molecular interactions and cellular processes. In medicine, it is investigated for its potential therapeutic properties, including its role as an antioxidant and anti-inflammatory agent. Industrially, it is used in the production of advanced materials and as a component in electronic devices .
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-((1E,1’E,1’‘E,1’''E)-benzene-1,2,4,5-tetrayltetrakis(ethene-2,1-diyl))tetrakis(N,N-bis(4-methoxyphenyl)aniline) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4,4’,4’‘,4’‘’-((1E,1’E,1’‘E,1’'‘E)-benzene-1,2,4,5-tetrayltetrakis(ethene-2,1-diyl))tetrakis(N,N-bis(4-methoxyphenyl)aniline) include other benzene derivatives and compounds with similar structural motifs, such as 4,4’-((1E,1’E)-1,4-phenylenebis(ethene-2,1-diyl))bis(N,N-bis(4-methoxyphenyl)aniline) and 1,4-bis(4-(bis(4-methoxyphenyl)amino)styryl)benzene .
Uniqueness: What sets 4,4’,4’‘,4’‘’-((1E,1’E,1’‘E,1’''E)-benzene-1,2,4,5-tetrayltetrakis(ethene-2,1-diyl))tetrakis(N,N-bis(4-methoxyphenyl)aniline) apart is its highly conjugated system, which imparts unique electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and optoelectronic devices .
Properties
IUPAC Name |
N,N-bis(4-methoxyphenyl)-4-[(E)-2-[2,4,5-tris[(E)-2-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H82N4O8/c1-99-87-49-33-79(34-50-87)95(80-35-51-88(100-2)52-36-80)75-25-13-67(14-26-75)9-21-71-65-73(23-11-69-17-29-77(30-18-69)97(83-41-57-91(103-5)58-42-83)84-43-59-92(104-6)60-44-84)74(24-12-70-19-31-78(32-20-70)98(85-45-61-93(105-7)62-46-85)86-47-63-94(106-8)64-48-86)66-72(71)22-10-68-15-27-76(28-16-68)96(81-37-53-89(101-3)54-38-81)82-39-55-90(102-4)56-40-82/h9-66H,1-8H3/b21-9+,22-10+,23-11+,24-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQXRIKADFKMDT-DCLBUZTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=CC3=CC(=C(C=C3C=CC4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C=CC7=CC=C(C=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C=CC1=CC=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)/C=C/C4=CC(=C(C=C4/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)/C=C/C8=CC=C(C=C8)N(C9=CC=C(C=C9)OC)C1=CC=C(C=C1)OC)/C=C/C1=CC=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H82N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
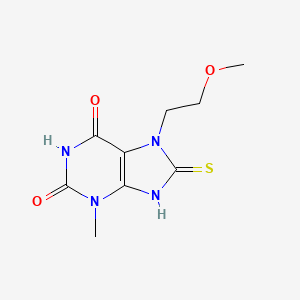
![3,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2941419.png)
![N-(3,5-dimethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2941422.png)
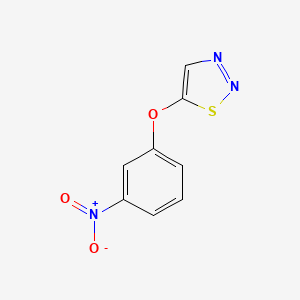
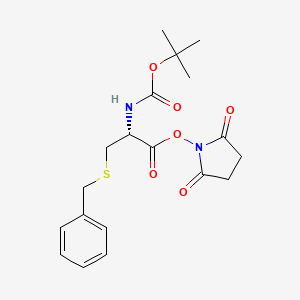
![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2941429.png)
![1-(2,4-dimethylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2941432.png)
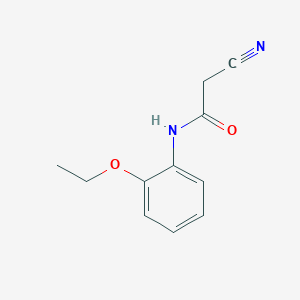
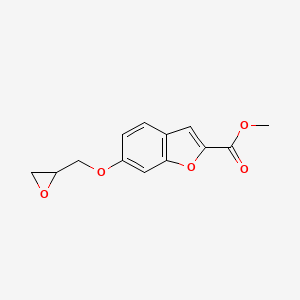
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2941435.png)
![N-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2941436.png)
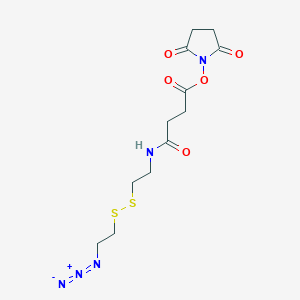
![2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2941438.png)
![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2941439.png)
